molecular formula C15H14N4O3S B6529945 1-{2-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 946276-76-2

1-{2-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B6529945
CAS No.: 946276-76-2
M. Wt: 330.4 g/mol
InChI Key: JQBQHEDVOBFQLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is an intriguing chemical compound known for its multifaceted properties and diverse applications. This compound consists of a tetrahydropyrimidine core, an oxadiazole ring, and a benzylsulfanyl group, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step reactions. Starting with the condensation of appropriate precursors, such as benzylthiol and ethyl oxalate, to form the key benzylsulfanyl intermediate. This intermediate undergoes cyclization with hydrazine hydrate and subsequent reaction with ethyl acetoacetate to introduce the oxadiazole ring. Finally, the compound is formed by reacting with urea under controlled temperature and pH conditions.

Industrial Production Methods: Scaling up for industrial production requires optimization of reaction conditions to ensure high yield and purity. This can be achieved through the use of continuous flow reactors, precise control of reaction parameters, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various types of reactions:

  • Oxidation: : The benzylsulfanyl group can be oxidized to sulfoxides or sulfones using agents like hydrogen peroxide or meta-chloroperoxybenzoic acid.

  • Reduction: : Reduction of the oxadiazole ring can occur under hydrogenation conditions.

  • Substitution: : The tetrahydropyrimidine ring allows for nucleophilic substitution reactions, especially at the carbonyl groups, using reagents such as Grignard reagents or organolithium compounds.

Common Reagents and Conditions: Common reagents include:

  • Oxidizing agents: : Hydrogen peroxide, meta-chloroperoxybenzoic acid.

  • Reducing agents: : Hydrogen gas, palladium catalysts.

  • Nucleophiles: : Grignard reagents, organolithium compounds.

Major Products: The major products depend on the type of reaction:

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Reduced forms of the oxadiazole ring.

  • Substitution: : Varied derivatives based on the nucleophile used.

Scientific Research Applications

1-{2-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione has extensive research applications:

  • Chemistry: : Used as a building block for synthesizing novel compounds with potential pharmaceutical properties.

  • Biology: : Studied for its effects on cellular mechanisms and potential therapeutic benefits.

  • Medicine: : Investigated for its anticancer, antimicrobial, and antiviral properties.

  • Industry: : Utilized in material science for creating advanced materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets and pathways:

  • Molecular Targets: : Includes enzymes, receptors, and DNA/RNA interactions.

  • Pathways: : Modulation of signaling pathways, inhibition of key enzymes, and disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds:

  • 1,3,4-Oxadiazole Derivatives: : Share the oxadiazole ring and exhibit similar reactivity.

  • Tetrahydropyrimidine Derivatives: : Contain the tetrahydropyrimidine core and show comparable biological activities.

  • Benzylsulfanyl Compounds: : Possess the benzylsulfanyl group and demonstrate analogous chemical properties.

Uniqueness: 1-{2-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its unique combination of functional groups, which impart distinctive reactivity and a broad spectrum of applications across various scientific fields.

Properties

IUPAC Name

1-[2-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c20-12-6-8-19(14(21)16-12)9-7-13-17-18-15(22-13)23-10-11-4-2-1-3-5-11/h1-6,8H,7,9-10H2,(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBQHEDVOBFQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(O2)CCN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.